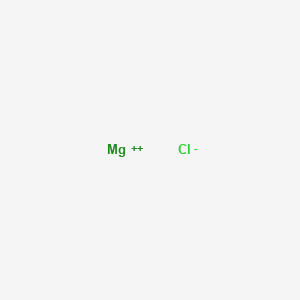

Magnesium;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It forms hydrates MgCl₂·nH₂O, where n can range from 1 to 12. These salts are colorless or white solids that are highly soluble in water. Magnesium chloride is commonly found in nature, particularly in seawater and brine, and has a variety of practical uses .

Synthetic Routes and Reaction Conditions:

Hydrochloric Acid and Magnesium Hydroxide: Magnesium chloride can be synthesized by reacting magnesium hydroxide with hydrochloric acid: [ \text{Mg(OH)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} ]

Magnesium Carbonate and Hydrochloric Acid: Another method involves reacting magnesium carbonate with hydrochloric acid: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods:

Extraction from Brine or Seawater: Magnesium chloride is often extracted from brine or seawater.

Solution Mining: The mineral bischofite (MgCl₂·6H₂O) is extracted by solution mining from ancient seabeds, such as the Zechstein seabed in northwest Europe.

Types of Reactions:

Oxidation and Reduction: Magnesium chloride can undergo electrolysis to produce magnesium metal and chlorine gas: [ \text{MgCl}_2 \rightarrow \text{Mg} + \text{Cl}_2 ]

Substitution Reactions: Magnesium chloride can react with other compounds to form different magnesium salts.

Common Reagents and Conditions:

Electrolysis: Involves the use of an electric current to drive the non-spontaneous reaction, typically performed in a molten state.

Hydrochloric Acid: Commonly used in the synthesis of magnesium chloride from magnesium hydroxide or carbonate.

Major Products Formed:

Magnesium Metal: Produced through the electrolysis of magnesium chloride.

Chlorine Gas: A byproduct of the electrolysis process.

Wissenschaftliche Forschungsanwendungen

Magnesium chloride has a wide range of applications in scientific research:

Biology: Employed in the separation of serum high-density lipoprotein and as an anesthetic for cephalopods.

Medicine: Utilized as a source of magnesium ions, which are essential for many cellular activities.

Industry: Applied in low-temperature deicing of highways, sidewalks, and parking lots.

Wirkmechanismus

Magnesium chloride exerts its effects by acting as a cofactor in numerous enzymatic reactions

Eigenschaften

Molekularformel |

ClMg+ |

|---|---|

Molekulargewicht |

59.76 g/mol |

IUPAC-Name |

magnesium;chloride |

InChI |

InChI=1S/ClH.Mg/h1H;/q;+2/p-1 |

InChI-Schlüssel |

UMLYWWAZKXNCCM-UHFFFAOYSA-M |

Kanonische SMILES |

[Mg+2].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)

![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)